molecular formula C13H19NO2 B4957529 2-phenoxy-N-(propan-2-yl)butanamide

2-phenoxy-N-(propan-2-yl)butanamide

Cat. No.: B4957529
M. Wt: 221.29 g/mol
InChI Key: RBMMSFFNQKWFQF-UHFFFAOYSA-N
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Description

2-phenoxy-N-(propan-2-yl)butanamide is an organic compound of interest in medicinal chemistry and pharmacological research. Compounds based on the phenoxyacetamide and phenoxybutanamide scaffold are actively investigated for their potential as inhibitors of bacterial virulence factors . Specifically, research on similar structures has demonstrated potent inhibition of the Type III Secretion System (T3SS) in Pseudomonas aeruginosa , a mechanism crucial for the establishment and dissemination of this pathogen's infections . This suggests potential value for this compound as a building block in developing novel anti-infective agents that work by attenuating virulence rather than through traditional bactericidal means. Furthermore, structural analogs, such as phenoxyalkyl derivatives of aminoalkanols, are also explored for multitarget activities within the central nervous system, showing promise as potential anticonvulsant and analgesic agents for treating conditions like neuropathic pain . The presence of the propan-2-yl (isopropyl) group on the amide nitrogen is a feature known to influence the compound's lipophilicity and its interaction with biological targets. This product is intended for research and development purposes only in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-phenoxy-N-propan-2-ylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-4-12(13(15)14-10(2)3)16-11-8-6-5-7-9-11/h5-10,12H,4H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBMMSFFNQKWFQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC(C)C)OC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-phenoxy-N-(propan-2-yl)butanamide typically involves the reaction of 2-phenoxybutanoic acid with isopropylamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to control the reaction parameters. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2-phenoxy-N-(propan-2-yl)butanamide can undergo oxidation reactions, particularly at the phenoxy group, leading to the formation of phenolic derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the reducing agents used.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where the phenoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides, thiols, or amines can be used in substitution reactions.

Major Products Formed:

    Oxidation: Phenolic derivatives.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 2-phenoxy-N-(propan-2-yl)butanamide is used as an intermediate in the synthesis of more complex organic molecules

Biology: In biological research, this compound is studied for its potential effects on cellular processes. It may be used in assays to investigate its interactions with enzymes or receptors.

Medicine: The compound is explored for its potential therapeutic properties. It may have applications in the development of new drugs targeting specific diseases or conditions.

Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals and materials. It may be incorporated into products such as coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 2-phenoxy-N-(propan-2-yl)butanamide involves its interaction with specific molecular targets within cells. The phenoxy group may facilitate binding to certain receptors or enzymes, leading to modulation of their activity. The isopropyl group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The exact pathways and targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
2-Phenoxy-N-(propan-2-yl)butanamide C₁₃H₁₉NO₂ 221.30 Phenoxy, isopropyl Hypothesized moderate solubility in organic solvents; potential as a renin inhibitor analog .
N,N-Di(butan-2-yl)-2-methyl-3-phenylpropanamide C₁₈H₂₉NO 275.43 Di-isobutyl, methyl, phenyl High hydrophobicity (LogP: 4.29); limited solubility in water; possible agrochemical use .
2-Ethyl-N-(2-methyl-4-nitrophenyl)butanamide C₁₃H₁₈N₂O₃ 262.30 Ethyl, nitro, methylphenyl Electron-withdrawing nitro group enhances stability; UV absorption at ~300 nm .
N-(Butan-2-yl)-2-methylpropanamide C₈H₁₇NO 143.23 Isobutyl, methyl Low molecular weight; high volatility; potential intermediate in drug synthesis .
N-Phenyl-2-(propan-2-yliden)hydrazinecarboxamide C₁₀H₁₃N₃O 191.23 Phenyl, isopropylidene Planar hydrazinecarboxamide core; structural rigidity may aid crystallography studies .

Key Observations :

Nitro groups (e.g., in 2-ethyl-N-(2-methyl-4-nitrophenyl)butanamide) increase electron-deficient character, influencing redox behavior and stability under acidic conditions .

Solubility and LogP :

  • Compounds with bulky hydrophobic groups (e.g., N,N-di(butan-2-yl)-2-methyl-3-phenylpropanamide) exhibit higher LogP values, reducing aqueous solubility but improving membrane permeability .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-phenoxy-N-(propan-2-yl)butanamide, and how can reaction conditions be optimized?

  • Methodology :

  • Begin with a nucleophilic substitution reaction: React 2-phenoxybutanoic acid derivatives with isopropylamine under alkaline conditions to form the amide bond. Adjust pH and temperature to optimize yield (analogous to methods in ).
  • Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity using TLC or HPLC (refer to purification steps in ).
  • For scale-up, consider catalytic methods (e.g., EDC/HOBt coupling) to enhance efficiency and reduce side products .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodology :

  • ¹H/¹³C NMR : Identify the isopropyl group (doublet at ~1.2 ppm for CH₃ and septet at ~3.9 ppm for CH in ¹H NMR) and the phenoxy aromatic protons (multiplet at 6.8–7.3 ppm). The amide carbonyl (C=O) appears at ~170 ppm in ¹³C NMR.
  • IR Spectroscopy : Confirm the amide bond with stretches at ~1650 cm⁻¹ (C=O) and ~3300 cm⁻¹ (N-H).
  • Mass Spectrometry : Use HRMS to verify the molecular ion peak (expected m/z for C₁₃H₁₉NO₂: ~221.14) .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve the three-dimensional structure of this compound, and what challenges might arise during refinement?

  • Methodology :

  • Grow crystals via slow evaporation (solvent: dichloromethane/methanol). Collect diffraction data using a synchrotron or in-house diffractometer.
  • Use SHELXL ( ) for refinement. Challenges include disorder in the phenoxy group or isopropyl moiety; apply restraints or split models to address this.
  • Validate the structure with ORTEP-3 ( ) for graphical representation and R-factor analysis (target R₁ < 0.05) .

Q. What strategies can resolve contradictory biological activity data for this compound across different assay systems?

  • Methodology :

  • Assay Validation : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and control compounds. Replicate experiments in triplicate (as in ).
  • Purity Analysis : Use HPLC-MS to rule out impurities >98% ( ).
  • Mechanistic Studies : Perform kinetic assays (e.g., enzyme inhibition) to compare IC₅₀ values under standardized conditions .

Q. How does the steric and electronic configuration of this compound influence its interaction with biological targets, and what computational methods support these findings?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2). The phenoxy group may engage in π-π stacking, while the isopropyl moiety contributes steric hindrance.
  • Comparative SAR : Synthesize analogs (e.g., replacing isopropyl with cyclopropyl) and test activity. Data tables from show that bulkier groups reduce binding affinity by ~40% .

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